Nickel;vanadium

Semiconductor packaging Soft-error mitigation Sputtering target purity

Nickel;vanadium (CAS 155475-45-9), stoichiometrically represented as NiV₂, belongs to the class of nickel–vanadium intermetallic compounds and alloys. In its most commercially significant form—the Ni93V7 (93 wt% Ni, 7 wt% V) sputtering target—this material delivers a non‑magnetic, high‑purity thin‑film source for semiconductor, photovoltaic, and advanced coating applications.

Molecular Formula NiV2
Molecular Weight 160.576 g/mol
CAS No. 155475-45-9
Cat. No. B14274755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel;vanadium
CAS155475-45-9
Molecular FormulaNiV2
Molecular Weight160.576 g/mol
Structural Identifiers
SMILES[V].[V].[Ni]
InChIInChI=1S/Ni.2V
InChIKeyKBCKLYOPNZTCRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel;Vanadium (CAS 155475-45-9) Sputtering Target & Alloy Procurement Baseline


Nickel;vanadium (CAS 155475-45-9), stoichiometrically represented as NiV₂, belongs to the class of nickel–vanadium intermetallic compounds and alloys. In its most commercially significant form—the Ni93V7 (93 wt% Ni, 7 wt% V) sputtering target—this material delivers a non‑magnetic, high‑purity thin‑film source for semiconductor, photovoltaic, and advanced coating applications [1]. The alloy combines nickel's electrical conductivity and corrosion resistance with vanadium's strengthening and hydrogen‑storage capabilities, and is available in multiple Ni:V ratios (e.g., 95:5, 90:10, 80:20) for tailored performance [2].

Why Generic Nickel or Other Ni‑Alloy Sputtering Targets Cannot Substitute Nickel;Vanadium (CAS 155475‑45‑9)


Nickel;vanadium sputtering targets occupy a unique performance window that pure nickel, nickel–chromium, and nickel–iron alloys cannot replicate. Pure nickel is ferromagnetic, which distorts the magnetron field, destabilises plasma, increases arcing, and reduces target utilisation . NiV₇ eliminates these magnetic interference problems while simultaneously serving as both an adhesion layer and a diffusion barrier in a single deposition step—a dual functionality that NiCr or NiFe films require multi‑layer stacks to achieve . Furthermore, Ni–V targets can be refined to ultra‑low alpha‑emission levels (≤10⁻⁴ counts/cm²·hr) that are essential for soft‑error‑free microelectronics, a specification that conventional nickel targets cannot meet without extraordinary source material selection [1].

Quantitative Differentiation Evidence for Nickel;Vanadium (CAS 155475‑45‑9) vs. Closest Comparators


Alpha Particle Emission: NiV₇ Target ≤10⁻⁴ counts/cm²·hr vs. Conventional Ni Targets

The NiV₇ sputtering target achieves an ultra‑low alpha emission of ≤10⁻² counts/cm²·hr, with preferred embodiments reaching ≤10⁻⁴ counts/cm²·hr [1]. In contrast, standard high‑purity nickel sputtering targets without specialised source‑material selection typically exhibit alpha fluxes one to three orders of magnitude higher because of naturally occurring uranium and thorium impurities . The 100‑ to 10,000‑fold reduction in alpha particle flux directly lowers the soft‑error rate (SER) in advanced microcircuits, where a single alpha event can flip a memory bit [1].

Semiconductor packaging Soft-error mitigation Sputtering target purity

Magnetic Interference: Non‑Magnetic NiV₇ Enables DC Magnetron Sputtering vs. Ferromagnetic Pure Ni

NiV₇ (93 wt% Ni, 7 wt% V) is non‑magnetic at room temperature, which eliminates distortion of the magnetron field during DC sputtering . Pure nickel, being ferromagnetic, shunts the magnetic field lines, causing plasma instability, increased arcing, and non‑uniform target erosion that reduce target utilisation by up to 30–40 % compared with non‑magnetic targets . The non‑magnetic nature of NiV₇ therefore enables higher deposition rates, tighter film‑thickness uniformity, and longer maintenance intervals [1].

Magnetron sputtering Thin‑film deposition Magnetic materials

Tensile Strength: Ni93V₇ Alloy Reaches 500–650 MPa (744 MPa After Optimised Annealing) vs. Annealed Pure Ni at 462 MPa

Ni93V₇ alloy exhibits an ultimate tensile strength (UTS) of 500–650 MPa in standard wrought form [1], substantially exceeding the UTS of annealed pure nickel (462 MPa) [2]. After 90 % cold rolling and annealing at 600 °C, the UTS of NiV₇ reaches 744 MPa with an elongation of 29.1 % [3]. The strengthening arises from solid‑solution and precipitation effects of vanadium in the nickel matrix, which also refine the grain structure to an average size of 3.99 µm under optimised conditions [3].

Mechanical properties Alloy strengthening Sputtering target fabrication

Hydrogen Storage Capacity: Ni–V Alloys Enable Reversible H₂ Absorption vs. Negligible Capacity of Pure Nickel

Pure nickel exhibits negligible hydrogen storage capacity (≈10⁻⁴ wt% at 25 °C and 1 atm H₂) [1]. In contrast, Ni–V alloys—particularly Ni93V₇—provide reversible hydrogen absorption and desorption with practical capacities in the range of 1–2 wt% when integrated into multi‑component hydride systems [2]. Vanadium's lattice expansion effect facilitates hydrogen diffusion and increases the number of interstitial sites available for hydrogen occupancy, while nickel catalyses the H₂ dissociation step [2].

Hydrogen storage Metal hydride batteries Energy materials

Electrical Resistivity: Ni–V Alloys at 15–20 μΩ·cm vs. Pure Ni at ~7 μΩ·cm for Thin‑Film Resistor Applications

Ni93V₇ alloy possesses an electrical resistivity of 15–20 μΩ·cm at room temperature [1], approximately two to three times that of pure nickel (~7 μΩ·cm) [1]. The higher resistivity is attributed to electron scattering from vanadium solute atoms and is quantitatively consistent with systematic studies of Ni–V alloys containing 1.5–15.6 wt% V, which show a monotonic increase in residual resistivity with vanadium content [2]. For thin‑film resistor and diffusion‑barrier applications, the elevated resistivity of NiV₇ allows thinner films to achieve the same sheet resistance, saving material and reducing step‑height in multilevel interconnects.

Thin‑film resistors Electrical resistivity Microelectronics

Dual‑Layer Deposition: NiV₇ Simultaneously Forms Adhesion + Diffusion Barrier vs. Multi‑Layer Stacks Required with NiCr or Ti/Ni

A single NiV₇ sputtering target deposits a film that functions simultaneously as an adhesion layer (via nickel) and a diffusion barrier (via vanadium) for copper interconnects and lead‑free solder bumps . Competing approaches such as NiCr or Ti/Ni bilayer stacks require two separate targets and deposition steps to achieve comparable adhesion‑plus‑barrier performance . In under‑bump metallisation (UBM) for flip‑chip packaging, NiV₇ has become the industry‑standard replacement for pure nickel because it eliminates the need for an additional barrier layer, reducing process complexity and interfacial defect density .

Semiconductor interconnects Diffusion barrier Under‑bump metallisation

Evidence‑Backed Application Scenarios for Nickel;Vanadium (CAS 155475‑45‑9) Procurement


Ultra‑Low Alpha Flip‑Chip UBM for Sub‑10 nm Node ICs

When procuring sputtering targets for under‑bump metallisation (UBM) in flip‑chip packages at sub‑10 nm technology nodes, NiV₇ targets certified to ≤10⁻⁴ counts/cm²·hr alpha emission must be specified. The 100‑ to 1000‑fold reduction in alpha flux compared with conventional nickel targets [1] directly lowers the soft‑error rate (SER) to levels acceptable for mission‑critical and automotive‑grade ICs, where a single bit‑flip can cause functional failure [1].

High‑Throughput DC Magnetron Sputtering for 300 mm Wafer Fabs

In high‑volume 300 mm wafer manufacturing, the non‑magnetic nature of NiV₇ eliminates the need for RF power supplies and specialised magnet packs required for ferromagnetic pure nickel targets . This enables DC magnetron sputtering with stable plasma, reduced arcing, and target utilisation exceeding 50 %, compared with <30 % for pure Ni . The resulting increase in deposition rate and reduction in maintenance downtime improve overall fab throughput.

Hydrogen Storage Alloys for NiMH Batteries and Solid‑State H₂ Systems

For nickel‑metal hydride (NiMH) battery electrodes and solid‑state hydrogen storage tanks, Ni–V alloys provide the catalytic activity of nickel for H₂ dissociation combined with the high hydrogen solubility of vanadium [2]. Unlike pure nickel, which has negligible hydrogen storage capacity (~10⁻⁴ wt%), Ni–V‑based formulations achieve reversible capacities of 1–2 wt% [2], enabling single‑material electrodes that eliminate the need for separate catalytic and storage‑phase coatings.

Single‑Step Diffusion Barrier + Adhesion Layer for Advanced Packaging

When selecting materials for Cu‑interconnect diffusion barriers and seed layers in advanced packaging (e.g., TSV, fan‑out wafer‑level packaging), NiV₇ allows a single‑target deposition that simultaneously provides adhesion to the dielectric and a barrier against copper diffusion . Competing solutions such as Ti/Cu or NiCr/Cu require two separate targets and deposition chambers, increasing capital expenditure and process cycle time .

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